![molecular formula C16H23ClN2O2 B1447721 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride CAS No. 928034-35-9](/img/structure/B1447721.png)

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride

Descripción general

Descripción

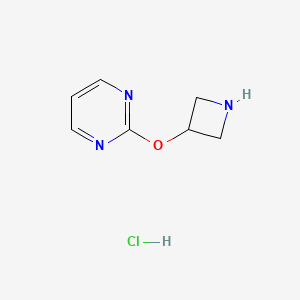

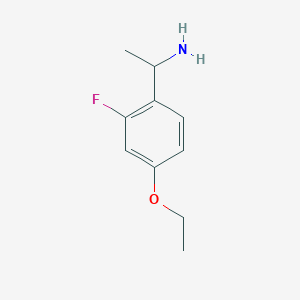

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C16H23ClN2O2 . It is used for research and testing purposes .

Molecular Structure Analysis

The molecular weight of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is approximately 310.819 Da . The monoisotopic mass is 310.144806 Da .Physical And Chemical Properties Analysis

The molecular formula of 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is C16H23ClN2O2 . Its molecular weight is approximately 310.82 g/mol.Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Summary of Application : The compound 2,8-diazaspiro[4.5]decan-1-one derivatives, which are structurally similar to 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride, have been discovered as potent inhibitors of receptor interaction protein kinase 1 (RIPK1) . RIPK1 is a key player in necroptosis, a form of programmed lytic cell death, and its inhibition has shown therapeutic potential in many human diseases .

- Methods of Application : A virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors, leading to the discovery of these compounds . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .

- Results or Outcomes : Among the synthesized compounds, one (referred to as compound 41) exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM . It also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

Application in Pharmaceutical Chemistry

- Field : Pharmaceutical Chemistry

- Summary of Application : A compound structurally similar to 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride, known as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been synthesized . This compound belongs to a class of heterocyclic scaffolds known as hydantoins, which have pharmacological interest .

- Methods of Application : A simple, fast, and cost-effective three-step synthesis of this compound has been developed . The reactions proceed readily, with high yields and no further purification .

- Results or Outcomes : The proposed method offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), with an overall yield of 60% .

Safety And Hazards

Propiedades

IUPAC Name |

benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2.ClH/c19-15(20-13-14-5-2-1-3-6-14)18-11-8-16(9-12-18)7-4-10-17-16;/h1-3,5-6,17H,4,7-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEVIUDORUFDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine](/img/structure/B1447641.png)

![2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447648.png)

![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)

![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)

![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)

![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)